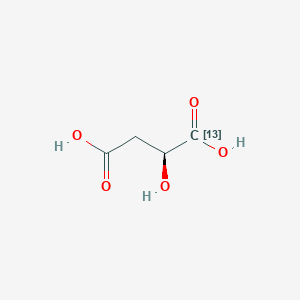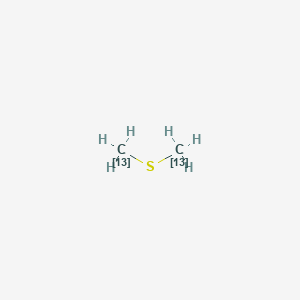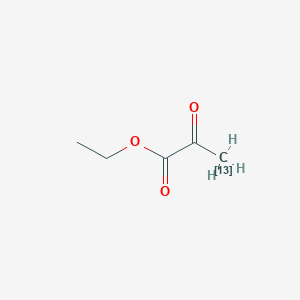
(2S)-2-Hydroxy(1-~13~C)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Hydroxy(1-~13~C)butanedioic acid: is a chiral molecule with a hydroxyl group and a carboxyl group on the second carbon atom. This compound is a labeled form of malic acid, where the carbon-1 position is enriched with the carbon-13 isotope. Malic acid is a naturally occurring compound found in various fruits and vegetables, and it plays a crucial role in the citric acid cycle, which is essential for cellular respiration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The synthesis of (2S)-2-Hydroxy(1-~13~C)butanedioic acid can be achieved through the isotopic labeling of malic acid. One common method involves the use of carbon-13 labeled precursors in the synthesis of malic acid. For example, starting with carbon-13 labeled acetic acid, a series of chemical reactions including aldol condensation and subsequent oxidation can lead to the formation of the labeled malic acid.
Enzymatic Synthesis: Another approach involves the use of enzymes such as fumarase and malate dehydrogenase, which can catalyze the conversion of labeled fumaric acid to labeled malic acid under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of microorganisms that can incorporate carbon-13 labeled substrates into malic acid. This method is advantageous due to its efficiency and the ability to produce large quantities of the labeled compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2S)-2-Hydroxy(1-~13~C)butanedioic acid can undergo oxidation reactions to form oxaloacetic acid. This reaction is typically catalyzed by enzymes such as malate dehydrogenase.
Reduction: The compound can be reduced to form (2S)-2-Hydroxybutanoic acid under specific conditions using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Enzymes like malate dehydrogenase, NAD+ as a cofactor.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Oxaloacetic acid.
Reduction: (2S)-2-Hydroxybutanoic acid.
Substitution: Various substituted malic acid derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry:
Isotopic Tracing: (2S)-2-Hydroxy(1-~13~C)butanedioic acid is used in isotopic tracing studies to investigate metabolic pathways and enzyme mechanisms.
Biology:
Metabolic Studies: The compound is used to study the citric acid cycle and other metabolic processes in cells.
Medicine:
Diagnostic Imaging: Carbon-13 labeled compounds are used in magnetic resonance imaging (MRI) to study metabolic disorders and diseases.
Industry:
Food Industry: Malic acid and its derivatives are used as flavor enhancers and preservatives in the food industry.
Mecanismo De Acción
Molecular Targets and Pathways: (2S)-2-Hydroxy(1-~13~C)butanedioic acid exerts its effects primarily through its role in the citric acid cycle. It is converted to oxaloacetic acid by the enzyme malate dehydrogenase, which is then used in the cycle to produce energy in the form of ATP. The labeled carbon-13 allows for the tracking of the compound through various metabolic pathways, providing insights into cellular respiration and energy production.
Comparación Con Compuestos Similares
(2S)-2-Hydroxybutanedioic acid: The non-labeled form of malic acid.
(2R)-2-Hydroxybutanedioic acid: The enantiomer of malic acid.
Oxaloacetic acid: A key intermediate in the citric acid cycle.
Uniqueness: The uniqueness of (2S)-2-Hydroxy(1-~13~C)butanedioic acid lies in its isotopic labeling, which allows for detailed studies of metabolic pathways and enzyme mechanisms. This labeled compound provides a powerful tool for researchers to trace the flow of carbon atoms through various biochemical processes, offering insights that are not possible with non-labeled compounds.
Propiedades
Número CAS |
180991-05-3 |
|---|---|
Fórmula molecular |
C4H6O5 |
Peso molecular |
135.08 g/mol |
Nombre IUPAC |
2-hydroxy(113C)butanedioic acid |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/i4+1 |
Clave InChI |
BJEPYKJPYRNKOW-AZXPZELESA-N |
Impurezas |
... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively. |
SMILES |
C(C(C(=O)O)O)C(=O)O |
SMILES isomérico |
C(C([13C](=O)O)O)C(=O)O |
SMILES canónico |
C(C(C(=O)O)O)C(=O)O |
Punto de ebullición |
Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/ |
Color/Form |
Colorless crystals White, crystalline triclinic crystals |
Densidad |
1.601 g/ cu cm at 20 °C |
melting_point |
127-132 °C 130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/ Crystals; MP: 101 °C /D(+)-Form/ |
Descripción física |
Liquid; Dry Powder White or nearly white crystalline powder or granules Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA] |
Números CAS relacionados |
78644-42-5 676-46-0 (di-hydrochloride salt) |
Solubilidad |
In water, 55.8 g/100 g water at 20 °C In water, 592,000 mg/L at 25 °C Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70 It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents |
Presión de vapor |
0.00000293 [mmHg] 3.28X10-8 mm Hg at 25 °C (extrapolated) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B3333763.png)







